molecular formula C18H16N4O5S2 B4794832 2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B4794832
M. Wt: 432.5 g/mol
InChI Key: VRSZEHWZEKAUKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds with complex molecular structures similar to the specified molecule, involves multi-step chemical processes that typically start with the preparation of core thiadiazole rings followed by functionalization through various chemical reactions. Techniques like one-pot multicomponent condensation have been utilized for synthesizing thiadiazole derivatives, which could be relevant for the synthesis of the target compound, indicating a nuanced approach to obtaining the specific chemical structure through strategic incorporation of substituents and modification of core scaffolds (Moradivalikboni et al., 2014).

Molecular Structure Analysis

Detailed analysis of molecular structures similar to our compound reveals that the thiadiazole core often imparts significant chemical stability and potential biological activity. Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are critical for elucidating the detailed molecular structure, including the configuration of the thiadiazole ring and the positioning of the methoxy and nitrobenzylthio substituents. These methods provide insights into the molecular conformation, crystalline structure, and intermolecular interactions within the compound (Yin et al., 2008).

Chemical Reactions and Properties

The compound's chemical reactivity can be influenced by the presence of the thiadiazole ring, methoxy groups, and the nitrobenzylthio substituent. These functional groups may participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and redox reactions. The reactivity patterns of similar compounds suggest a potential for versatile chemical transformations that can be exploited for further chemical modifications or for enhancing the compound's biological activity (Androsov, 2008).

Physical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for its formulation into usable chemical or pharmaceutical products. These properties are determined by the compound's molecular structure and can significantly affect its handling, storage, and application. For instance, the solubility in various solvents could dictate its suitability for certain chemical reactions or biological assays (Gao & Gao, 2008).

Chemical Properties Analysis

The chemical properties of "2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide" include its acidity/basicity, potential for hydrogen bonding, reactivity towards specific reagents, and its redox behavior. These properties are influenced by the electron-withdrawing and electron-donating effects of the nitro and methoxy groups, respectively. Such analyses help in predicting the compound's behavior in complex chemical environments and its interactions with biological molecules (Souza et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would largely depend on its properties and activity. If it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

2-methoxy-N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-26-14-8-7-12(22(24)25)9-11(14)10-28-18-21-20-17(29-18)19-16(23)13-5-3-4-6-15(13)27-2/h3-9H,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSZEHWZEKAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 2
2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

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